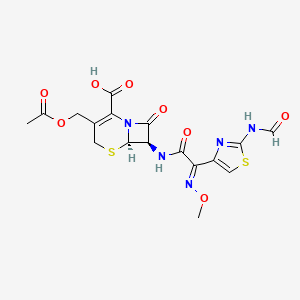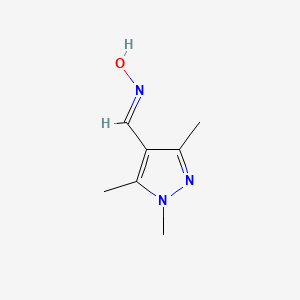
1,4-Bis(4-methylstyryl)benzene
概要
説明
1,4-Bis(4-methylstyryl)benzene is a chemical compound with the molecular formula C24H22 and a molecular weight of 310.43 . It is a useful research chemical compound . The compound appears as a white to light yellow to green powder or crystal .
Synthesis Analysis
The preparation of 1,4-bis(4-methylstyryl)benzene nanocrystals has been demonstrated using a wet process and a bottom-up reprecipitation technique . The morphology of the nanocrystals was found to be sphere-like with an average particle size of about 60 nm .
Molecular Structure Analysis
The molecular structure of 1,4-bis(4-methylstyryl)benzene has been studied using single-crystal X-ray diffraction, FT-IR, dispersive-Raman, X-ray crystallography 13 C and 1H NMR spectroscopies .
Chemical Reactions Analysis
The preparation of 1,4-bis(4-methylstyryl)benzene nanocrystals involves a wet process using a bottom-up reprecipitation technique . The peak wavelengths of the absorption and emission spectra of the nanocrystal dispersion were blue and red shifted, respectively, compared with those of tetrahydrofuran solution .
Physical And Chemical Properties Analysis
1,4-Bis(4-methylstyryl)benzene has a melting point of 291-293 °C and a predicted boiling point of 471.9±40.0 °C . Its density is predicted to be 1.076±0.06 g/cm3 . The compound is stable under normal temperatures and pressures .
科学的研究の応用
Optoelectronic Device Applications
1,4-Bis(4-methylstyryl)benzene is a promising material for optoelectronic devices due to its photoluminescence properties. It has been used in the preparation of nanocrystals by a wet process using a bottom-up reprecipitation technique, which is significant for developing new optoelectronic components .
Scintillator Reagent
This compound is utilized as a scintillator reagent due to its absolute fluorescence emission. This application is crucial in fields like nuclear physics and medical imaging where scintillation materials are used to detect and measure radiation .
Photoluminescence Efficiency
The photoluminescence quantum yield of 1,4-Bis(4-methylstyryl)benzene nanocrystal water dispersion has been estimated, highlighting its efficiency as a photoluminescent material. This efficiency is important for applications in lighting and display technologies .
Heterostructure Synthesis
A novel strategy involves synthesizing ultra-stable zero-dimensional–two-dimensional heterostructures with this compound. This application is significant for enhancing the performance of quantum dot-based devices .
作用機序
Target of Action
1,4-Bis(4-methylstyryl)benzene, also known as BSB-Me, is primarily used in the field of optoelectronics . Its primary targets are optoelectronic devices such as organic field-effect transistors, light-emitting transistors, optically pumped organic semiconductor lasers, and upconversion lasers .
Mode of Action
BSB-Me interacts with its targets by exhibiting high stimulated cross-sections, broad and high-speed nonlinear optical responses, and broad tuning wavelength . It has high electronic transport and excellent optical properties compared with those of amorphous or polycrystalline thin films .
Biochemical Pathways
It’s known that bsb-me exhibits unique physicochemical properties different from those of the molecular and bulk crystal states .
Pharmacokinetics
It’s known that bsb-me can be prepared as nanocrystals using a wet process and a bottom-up reprecipitation technique .
Result of Action
The result of BSB-Me’s action is the creation of optoelectronic devices with high performance. For example, an ambipolar light-emitting organic field-effect transistor (LE-OFET) based on a BSB-Me single crystal was developed . The BSB-Me single crystal has very high photoluminescence quantum efficiency .
Action Environment
The action of BSB-Me can be influenced by environmental factors. For instance, the preparation of BSB-Me nanocrystals requires a specific environment, including a wet process using a bottom-up reprecipitation technique . The nanocrystals are sphere-like with an average particle size of about 60 nm . The peak wavelengths of the absorption and emission spectra of the nanocrystal dispersion were blue and red-shifted, respectively, compared with those of tetrahydrofuran solution .
Safety and Hazards
The compound is classified under GHS07 for safety . It has hazard statements H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .
将来の方向性
1,4-Bis(4-methylstyryl)benzene is a promising material for optoelectronic device applications . Its nanocrystals are expected to be a candidate for a new class of optoelectronic material . Organic single crystals have attracted considerable attention for optoelectronic device applications because of their high stimulated cross-sections, broad and high-speed nonlinear optical responses, and broad tuning wavelength .
特性
IUPAC Name |
1,4-bis[(E)-2-(4-methylphenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22/c1-19-3-7-21(8-4-19)11-13-23-15-17-24(18-16-23)14-12-22-9-5-20(2)6-10-22/h3-18H,1-2H3/b13-11+,14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCASZEAAHJEDAL-PHEQNACWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(4-methylstyryl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes p-MSB suitable for optoelectronic applications?
A1: p-MSB exhibits several favorable properties for optoelectronics, including:
- High Photoluminescence Quantum Efficiency (PLQY): p-MSB single crystals demonstrate a remarkably high PLQY of 89%, significantly higher than its thin film counterpart []. This makes it a promising candidate for efficient light emission in devices like organic LEDs (OLEDs) and lasers.
- Ambipolar Charge Transport: p-MSB exhibits ambipolar charge transport, meaning it can efficiently transport both holes and electrons []. This is crucial for developing advanced electronic devices like ambipolar transistors and circuits.
- Tunable Morphology: The morphology of p-MSB crystals can be tailored by adjusting the molecular structure and synthesis conditions []. This control over crystal size and shape allows for optimizing its performance in specific applications, such as acting as an efficient laser optical resonator [].
Q2: How does the molecular structure of p-MSB influence its performance in field-effect transistors (FETs)?
A2: The molecular structure of p-MSB significantly impacts its charge transport properties in FETs. For instance:
- Planar Structure & π-Conjugation: The planar structure and extended π-conjugation in p-MSB facilitate efficient charge carrier mobility [].
- Substituent Effects: Modifications to the molecular structure, like introducing different substituents, can significantly alter its electronic properties and consequently, its performance in FETs. For example, replacing the methyl group with a dimethylamino group significantly changes the Highest Occupied Molecular Orbital (HOMO) energy level, impacting its air stability [].
Q3: What are the advantages of using p-MSB in flexible optoelectronic devices?
A3: p-MSB exhibits excellent mechanical flexibility, making it highly suitable for flexible optoelectronics []. Ultrathin p-MSB crystals can be grown and integrated into flexible substrates like polyethylene terephthalate (PET) while retaining their desirable optical properties, paving the way for bendable lasers and displays [].
Q4: How does p-MSB contribute to the development of stable perovskite-based light sources?
A4: While perovskite quantum dots (QDs) hold promise for light-emitting applications, their instability is a major challenge. Research has shown that incorporating p-MSB nanoplates with CsPbBr3 QDs forms highly stable 0D-2D heterostructures []. This is attributed to:
- Passivation of Defects: p-MSB effectively passivates defects within the CsPbBr3 QDs, enhancing their stability in ambient and thermal environments [].
- Improved Radiative Recombination: The type-II heterostructure formed between p-MSB and CsPbBr3 facilitates efficient electron transfer, leading to a significant increase in PLQY, up to 200% compared to pristine CsPbBr3 QDs [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1336966.png)
![N-[2-(2-fluorophenyl)ethyl]quinoline-8-carboxamide](/img/structure/B1336970.png)



![[(E)-2-methylpropylideneamino]thiourea](/img/structure/B1336983.png)







![Boronic acid, B-[2-(2-furanyl)ethenyl]-](/img/structure/B1337020.png)